omega-3 Arachidonic Acid ethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTOYINRNCSY-AFSLFLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224089 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123940-93-2 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes:: The synthesis of ω-3 Arachidonic Acid ethyl ester involves the esterification of arachidonic acid with ethanol. The reaction proceeds as follows:
Arachidonic acid+Ethanol→ω-3 Arachidonic Acid ethyl ester
Reaction Conditions::Reactants: Arachidonic acid, ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Typically reflux conditions (around 78-80°C)
Solvent: Ethanol
Industrial Production:: Industrial production methods involve large-scale esterification processes using optimized conditions to achieve high yields of the ethyl ester.
Chemical Reactions Analysis
Chemical Reactions
Omega-3 Arachidonic Acid ethyl ester participates in several chemical reactions, primarily centered around its ester functional group and unsaturated fatty acid chain.
2.1. Esterification
Esterification is the process by which arachidonic acid reacts with ethanol to form the ethyl ester. This reaction is typically catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions (around 78-80°C).
2.2. Hydrolysis
Hydrolysis is the reverse reaction of esterification, where the ethyl ester is converted back to arachidonic acid and ethanol. This reaction can be achieved through alkaline hydrolysis.
2.3. Oxidation
Omega-3 fatty acids are susceptible to oxidation, especially at their sites of unsaturation. This oxidation can lead to the formation of various oxylipins, which mediate inflammatory processes .
2.4. Enzymatic Reactions
In biological systems, this compound interacts with various enzymes. It can inhibit arachidonoyl-CoA synthetase and modulate the activity of cyclooxygenase (COX) enzymes, affecting the synthesis of pro-inflammatory eicosanoids.
Reaction Conditions
The specific conditions under which these reactions occur are crucial for determining the yield and selectivity of the products.
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Esterification:
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Reactants: Arachidonic acid, ethanol
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Catalyst: Acid catalyst (e.g., sulfuric acid)
-
Temperature: Typically reflux conditions (around 78-80°C)
-
Solvent: Ethanol
-
-
Hydrolysis:
-
Catalyst: Alkaline hydrolysis
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-
Industrial Production: Large-scale esterification processes under optimized conditions to achieve high yields.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is essential for mammalian cells as they cannot synthesize their precursor α-linolenic acid, which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions. Once ingested, omega-3-acid ethyl esters are rapidly hydrolyzed to free fatty acids in the intestinal lumen by pancreatic lipase . These free fatty acids are then incorporated into phospholipids, cholesterol, and triglycerides .
Comparison with Similar Compounds
Compared to other omega-3 fatty acids like EPA and DHA, this compound has a unique molecular structure that sets it apart. The ethyl ester form also influences its pharmacokinetic properties. Studies show that omega-3 fatty acids provided in monoacylglycerides (MAG) reach higher plasma concentrations of EPA and DHA compared to the ethyl ester (EE) form . This difference is attributed to the fact that EE requires enzymatic breakdown, while MAG does not .
Scientific Research Applications
Medical Applications
1.1 Hypertriglyceridemia Management
Omega-3 arachidonic acid ethyl ester is primarily indicated for the management of severe hypertriglyceridemia (triglyceride levels ≥ 500 mg/dL). Clinical studies have shown that high doses (2.0 to 4.0 g/day) can significantly lower triglyceride levels by 20% to 45% in affected individuals .
Table 1: Efficacy of this compound in Reducing Triglycerides
| Study | Dosage (g/day) | % Reduction in Triglycerides | Duration |
|---|---|---|---|
| REDUCE-IT Trial | 4 | 33.1% | 12 weeks |
| MARINE Trial | 4 | 33.1% | 12 weeks |
| ANCHOR Trial | 4 | Significant reduction | Varies |
1.2 Cardiovascular Health
The compound has been linked to cardiovascular protection through various mechanisms, including the modulation of inflammation and lipid metabolism. The REDUCE-IT trial demonstrated that eicosapentaenoic acid ethyl ester significantly reduced cardiovascular events in patients with elevated triglycerides despite statin therapy .
Case Study: REDUCE-IT Trial
- Participants : High-risk patients with triglycerides ≥150 mg/dL on statins.
- Outcome : A significant reduction in first ischemic events by 25% and total ischemic events by 31% was observed over the study duration .
Cognitive Function Improvement
Recent studies have indicated that omega-3 fatty acids play a role in enhancing cognitive function, particularly in older adults with stable coronary artery disease (CAD). A study involving high-dose omega-3 ethyl esters showed improved cognitive performance over a period of 30 months compared to control groups .
Table 2: Cognitive Function Outcomes with Omega-3 Supplementation
| Study | Dosage (g/day) | Duration | Cognitive Improvement (%) |
|---|---|---|---|
| Cognitive Health Study | 3.36 | 30 months | Significant improvement |
Anti-Cancer Properties
Emerging research suggests that omega-3 fatty acids may have anti-cancer properties, particularly in breast cancer models. In animal studies, supplementation with EPA and DHA has been shown to offset pro-tumorigenic effects associated with obesity, indicating a potential role in cancer prevention .
Case Study: Breast Cancer Model
- Findings : Mice supplemented with omega-3 fatty acids exhibited reduced tumor growth compared to control groups.
Other Potential Applications
Ongoing research is investigating the broader implications of this compound beyond hyperlipidemia and cardiovascular health. Possible applications include:
- Neurological Disorders : Potential benefits for Alzheimer's disease and dementia.
- Mental Health : Investigating efficacy in depression and anxiety disorders.
- Maternal Health : Effects on pregnancy outcomes and child development.
Mechanism of Action
The exact mechanism by which ω-3 Arachidonic Acid ethyl ester exerts its effects is not entirely clear. it likely involves modulation of lipid metabolism, inflammation, and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights :
- Omega-3 vs. Omega-6 AA Ethyl Esters : While both are AA derivatives, their double bond positions dictate opposing metabolic fates. Omega-3 AA ethyl ester attenuates inflammatory pathways, whereas omega-6 AA ethyl ester is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes .
Bioavailability and Pharmacokinetics
- Absorption: Ethyl esters generally require pancreatic lipase for hydrolysis into free fatty acids, leading to slower absorption compared to monoacylglycerol (MAG) forms. For example, MAG-EPA/DHA achieves peak plasma concentrations (Cmax) 2–3 hours faster than ethyl esters .
- Bioequivalence : High-dose (12 g) ethyl ester formulations can achieve bioequivalence if baseline ω-3 levels are low and dietary confounders (e.g., fish intake) are controlled . However, omega-3 AA ethyl ester’s pharmacokinetics remain understudied.
Metabolic and Clinical Effects
Biological Activity
Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have garnered significant attention for their health benefits, especially in cardiovascular health and inflammation management. The ethyl ester form of these fatty acids, specifically omega-3 arachidonic acid ethyl ester, is of particular interest due to its unique biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, supported by relevant studies, case data, and detailed findings.
Overview of this compound
This compound is a derivative of arachidonic acid (AA), an essential polyunsaturated fatty acid (PUFA) that plays a critical role in cellular signaling and inflammation. The ethyl ester form enhances its bioavailability and therapeutic potential. Studies indicate that omega-3 fatty acids can modulate various biological processes, including inflammation, lipid metabolism, and endothelial function.
Key Biological Activities
- Anti-inflammatory Effects : Omega-3 fatty acids are known to inhibit pro-inflammatory pathways. They reduce the production of inflammatory cytokines and eicosanoids derived from arachidonic acid, such as leukotrienes and prostaglandins . This modulation is critical in conditions like arthritis and cardiovascular diseases.
- Cardiovascular Protection : Omega-3 fatty acids have been shown to improve endothelial function by enhancing nitric oxide (NO) bioavailability while reducing oxidative stress. For instance, EPA treatment has been linked to increased NO release and decreased levels of reactive nitrogen species (ONOO-) in endothelial cells .
- Lipid Metabolism : this compound influences lipid profiles by reducing triglyceride levels through enhanced beta-oxidation processes . This effect is mediated by the inhibition of acetyl-CoA carboxylase, which plays a role in fat synthesis.
- Cancer Prevention : Research indicates that omega-3 fatty acids may inhibit tumor growth by modulating inflammatory pathways associated with cancer progression. In animal models, supplementation with EPA and DHA has shown reduced tumor growth rates .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism. A study comparing different formulations found that the ethyl ester form had lower bioavailability compared to monoacylglycerides (MAG), with plasma concentrations of EPA and DHA peaking significantly higher when delivered as MAG . This difference highlights the importance of formulation in achieving therapeutic efficacy.
Table 1: Pharmacokinetic Comparison of Omega-3 Formulations
| Formulation Type | Peak Concentration (EPA) | Peak Concentration (DHA) | Absorption Rate |
|---|---|---|---|
| Ethyl Ester | Lower | Lower | Slower |
| Monoacylglyceride | Higher | Higher | Faster |
Case Study 1: Cardiovascular Outcomes
In the REDUCE-IT trial, high-dose icosapent ethyl (IPE), an ethyl ester form of EPA, significantly reduced ischemic events in patients with cardiovascular disease or diabetes . The study demonstrated a 25% reduction in major adverse cardiovascular events, underscoring the potential benefits of omega-3 supplementation in high-risk populations.
Case Study 2: Inflammatory Conditions
A clinical trial assessing the effects of omega-3 fatty acids on rheumatoid arthritis showed that patients receiving EPA/DHA supplementation experienced reduced disease activity scores and improved joint function compared to controls . This finding supports the role of omega-3s in managing chronic inflammatory conditions.
The biological activity of this compound is mediated through several mechanisms:
- Receptor Activation : Omega-3 fatty acids activate peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPR120), leading to anti-inflammatory effects .
- Alteration of Membrane Composition : Incorporation into cell membranes alters lipid raft composition, affecting signaling pathways related to inflammation and cell survival .
- Reduction of Pro-inflammatory Mediators : By inhibiting cyclooxygenase (COX) enzymes, omega-3s decrease the synthesis of pro-inflammatory eicosanoids from arachidonic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
